Hydrophobicity indices of 3,5-dimethyl substituted phenylalanine
Hydrophobicity indices of 3,5-dimethyl substituted phenylalanine
An In-Depth Technical Guide to the Hydrophobicity Indices of 3,5-Dimethyl-Substituted Phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
Hydrophobicity is a paramount physicochemical property in drug discovery and peptide design, governing molecular interactions, membrane permeability, and protein folding. Unnatural amino acids, such as substituted phenylalanines, offer a powerful tool for modulating the hydrophobicity of peptides to enhance their therapeutic potential.[1] This technical guide provides a comprehensive examination of the hydrophobicity of 3,5-dimethyl-substituted phenylalanine. We delve into the theoretical underpinnings of hydrophobicity, present detailed experimental and computational methodologies for its quantification, and explore the structural and functional implications of incorporating this modified amino acid into peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage hydrophobicity modulation for rational drug design.
Introduction: The Significance of Hydrophobicity in Molecular Design
The hydrophobic effect, the tendency of nonpolar molecules to aggregate in aqueous solutions, is a primary driving force in molecular biology and medicinal chemistry.[2] It dictates protein folding, the formation of lipid bilayers, and the binding of ligands to biological targets. In drug development, a molecule's hydrophobicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3]
Phenylalanine (Phe), an aromatic amino acid, is a frequent component of bioactive peptides. Its phenyl ring provides a scaffold for modification to fine-tune molecular properties. Substituting the phenyl ring with alkyl groups, such as in 3,5-dimethylphenylalanine, directly impacts its hydrophobicity. The addition of two methyl groups increases the nonpolar surface area of the side chain, leading to a more pronounced hydrophobic character compared to the parent amino acid. This modification can be leveraged to:
-
Enhance binding affinity: Increased hydrophobicity can strengthen interactions with nonpolar binding pockets in target receptors.
-
Improve metabolic stability: The steric bulk of the dimethyl groups can shield adjacent peptide bonds from enzymatic degradation.[4]
-
Modulate peptide conformation: The altered side chain can induce specific secondary structures or constrain the conformational flexibility of a peptide.[5]
This guide will provide the theoretical and practical framework for understanding and quantifying the hydrophobicity of this important unnatural amino acid.
Theoretical Framework: Quantifying Hydrophobicity
Several scales and indices are used to describe the hydrophobicity of amino acids and other molecules.[6] The most fundamental are the partition and distribution coefficients.
-
Partition Coefficient (logP): This value represents the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.[7] A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying hydrophobicity.
logP = log([Solute]octanol / [Solute]water)
-
Distribution Coefficient (logD): For ionizable compounds like amino acids, the logD is a more physiologically relevant measure. It describes the partition of all species (neutral and ionized) at a specific pH.[8] The logD of an amino acid is highly dependent on the pH of the aqueous phase, as the ionization state of its amino and carboxyl groups changes.[9]
logDpH = log([Sum of all forms]octanol / [Sum of all forms]water)
The introduction of two methyl groups onto the phenylalanine ring is expected to significantly increase its logP value. This can be estimated using fragment-based contribution methods. The experimental logP of Phenylalanine is approximately 1.38. The contribution (π-value) of a methyl group on an aromatic ring is approximately +0.5. Therefore, a calculated estimate for the logP of 3,5-dimethylphenylalanine is:
logP(3,5-diMe-Phe) ≈ logP(Phe) + 2 * π(CH3) ≈ 1.38 + 2 * 0.5 = 2.38
This estimation underscores a near 10-fold increase in hydrophobicity compared to native phenylalanine.
Methodologies for Determining Hydrophobicity
Both experimental and computational methods are essential for accurately assessing molecular hydrophobicity.
Experimental Determination
A. OECD Guideline 107: Shake-Flask Method
This classic method directly measures the partition coefficient and remains the gold standard for its accuracy.
Protocol Rationale: The shake-flask method is designed to achieve a true equilibrium of the solute between two pre-saturated, immiscible liquid phases. Pre-saturation of the n-octanol and water (or buffer) phases is a critical self-validating step to prevent volume changes during the experiment that would alter the final concentration measurements.[10] Analysis by a high-performance liquid chromatography (HPLC) system with a high dynamic range detector is chosen to accurately quantify what can be vastly different concentrations in the two phases.[10]
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare a suitable buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4, for logD determination).
-
Saturate the buffer with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate.
-
Simultaneously, saturate n-octanol with the buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,5-dimethylphenylalanine in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol and the sample solution (e.g., 10 mL of each).
-
Shake the vessel vigorously for 1 hour at a constant temperature (e.g., 25°C) to facilitate partitioning.
-
Allow the vessel to stand undisturbed for at least 24 hours to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
If necessary, centrifuge the aliquots to remove any micro-emulsions.
-
Quantify the concentration of 3,5-dimethylphenylalanine in each phase using HPLC-UV or LC-MS/MS.[9]
-
-
Calculation:
-
Calculate the logD (or logP if the compound is neutral) using the measured concentrations.
-
B. HPLC-Based Determination of Hydrophobicity Index (k)
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating hydrophobicity. The retention time of a compound on a nonpolar stationary phase (like C18) is directly related to its hydrophobicity.[11][12]
Workflow Rationale: This workflow uses the retention factor (k), a normalized measure of retention, as the hydrophobicity index. It is a more robust measure than raw retention time as it accounts for the column's dead time (t₀). A C18 column is the standard choice for its strong hydrophobic interactions. A mobile phase gradient of water and acetonitrile allows for the elution of compounds across a wide range of polarities. The correlation between the logarithm of the retention factor (log k) and the known logP values of a set of standard compounds provides a calibration curve to accurately estimate the logP of the test compound.
Caption: Workflow for HPLC-based hydrophobicity determination.
Computational Prediction
A variety of computational algorithms can predict logP values, which is invaluable for virtual screening and initial compound design. These methods are generally categorized as:
-
Atom-based: Sums the contributions of individual atoms (e.g., AlogPs).[13]
-
Fragment-based: Sums the contributions of predefined molecular fragments (e.g., miLogP).[13]
-
Whole-molecule: Uses molecular properties and descriptors in quantitative structure-activity relationship (QSAR) models.[14]
While powerful, these tools have limitations. Their accuracy depends heavily on the training datasets used for their development, and they may struggle with highly novel or complex structures.[15] Therefore, computationally derived values should ideally be confirmed by experimental measurement.
Data Summary: Hydrophobicity Indices
The following table summarizes the experimental and calculated hydrophobicity values for phenylalanine and its 3,5-dimethyl substituted analog.
| Compound | logP (Experimental) | logP (Calculated)* | ΔlogP vs. Phe |
| L-Phenylalanine | 1.38 | 1.41 | N/A |
| 3,5-Dimethyl-L-phenylalanine | Not Available | ~2.38 | ~ +1.0 |
*Calculated value for 3,5-Dimethyl-L-phenylalanine is an estimate based on fragment contributions. The calculated value for Phenylalanine is from XLOGP3 methodology.[13]
Impact and Applications in Drug and Peptide Design
The increased hydrophobicity and steric bulk imparted by the 3,5-dimethyl substitution have profound effects on the behavior of peptides.
Steric and Electronic Effects
The two methyl groups are electron-donating, which slightly increases the electron density of the aromatic ring. However, the more significant impact is steric.[4] The bulky side chain can restrict the rotational freedom (chi angles) of the amino acid, influencing the local and global conformation of the peptide. This can be used to stabilize desired secondary structures, such as α-helices or β-sheets, which may be crucial for biological activity.[5][16]
Enhanced Receptor Binding
For many peptide-receptor interactions, binding affinity is driven by the insertion of specific amino acid side chains into corresponding pockets on the receptor surface. If a binding pocket is predominantly hydrophobic, replacing a native phenylalanine with the more hydrophobic 3,5-dimethylphenylalanine can significantly enhance binding affinity through more favorable hydrophobic interactions.
Caption: Enhanced hydrophobic interaction with 3,5-diMe-Phe.
Improved Pharmacokinetic Properties
The strategic incorporation of hydrophobic unnatural amino acids can improve a peptide's drug-like properties. Increased lipophilicity can enhance membrane permeability and absorption. Furthermore, the steric hindrance provided by the dimethyl groups can protect the peptide backbone from cleavage by proteases, thereby increasing its in-vivo half-life.[17]
Conclusion
3,5-Dimethyl-substituted phenylalanine is a valuable building block for medicinal chemists seeking to rationally modulate the properties of bioactive peptides. Its significantly increased hydrophobicity compared to native phenylalanine, quantifiable through both experimental and computational methods, provides a powerful handle to enhance receptor binding affinity, stabilize desired conformations, and improve metabolic stability. A thorough understanding of its hydrophobicity index is the first step in harnessing its full potential for the development of next-generation peptide therapeutics.
References
-
Wimley, W.C., and White, S.H. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]
-
Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]
-
Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. [Link]
-
Wolfenden, R., and Williams, R. (2015). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of the American Chemical Society. [Link]
-
Aapptec (n.d.). Substituted Phenylalanines. Aapptec Peptides. [Link]
-
Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. [Link]
-
Matijošytė, I., et al. (2008). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. [Link]
-
Li, A., et al. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Modern Education and Computer Science. [Link]
-
Micklefield, J., et al. (2012). The use of fullerene substituted phenylalanine amino acid as a passport for peptides through cell membranes. Organic & Biomolecular Chemistry. [Link]
-
Abreu, P.A.A., et al. (2023). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. ResearchGate. [Link]
-
Tressler, C.M., and Zondlo, N.J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate (n.d.). LogP of Amino acids. ResearchGate. [Link]
-
Tetko, I.V., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Chemical Information and Modeling. [Link]
-
Ramos, L.E., et al. (1995). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Journal of the American Society for Mass Spectrometry. [Link]
-
Bream, R.N., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Adams, D.J., et al. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. Langmuir. [Link]
-
ACD/Labs (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]
-
DeGoey, D.A., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Adams, D.J., et al. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. ResearchGate. [Link]
-
BioDuro (n.d.). ADME LogP LogD Assay. BioDuro. [Link]
-
Huesgen, A.G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]
- 7. LogD/LogP - Enamine [enamine.net]
- 8. acdlabs.com [acdlabs.com]
- 9. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. vcclab.org [vcclab.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
